molecular formula C19H22N2O8 B14776471 Thalidomide-5'-O-PEG3-OH

Thalidomide-5'-O-PEG3-OH

Cat. No.: B14776471
M. Wt: 406.4 g/mol
InChI Key: SAABMASECGMOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Targeted Protein Degradation Strategies

Targeted protein degradation (TPD) is a revolutionary therapeutic approach that harnesses the cell's own quality control machinery to destroy specific proteins of interest (POIs). axispharm.comsinopeg.com Unlike traditional inhibitors that only block a protein's activity, TPD strategies lead to the complete removal of the target protein. cellgs.com The most prominent TPD technology is the use of PROTACs. biochempeg.com

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. biochempeg.comprecisepeg.com When a PROTAC enters a cell, it forms a ternary complex, bringing the target protein and the E3 ligase into close proximity. axispharm.com This proximity allows the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein disposal system. cellgs.comfrontiersin.org

Thalidomide-5'-O-PEG3-OH functions as a key component in the construction of PROTACs. The thalidomide (B1683933) portion of the molecule binds to the E3 ligase Cereblon (CRBN), while the PEG linker provides the necessary spacing and properties to connect to a separate, POI-binding ligand. jenkemusa.comrndsystems.com

Historical and Mechanistic Basis of Thalidomide Derivatives as E3 Ligase Ligands

The story of thalidomide is one of scientific rediscovery. Initially marketed in the late 1950s as a sedative, it was infamously withdrawn after being linked to severe birth defects. jst.go.jpacs.org Decades of research to understand its teratogenic effects eventually revealed its unique mechanism of action. acs.org In 2010, scientists identified Cereblon (CRBN), a component of the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex, as the primary direct target of thalidomide. jst.go.jpacs.orgnih.gov

It was discovered that thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues." jst.go.jpnih.gov By binding to CRBN, they alter its substrate specificity, causing it to recognize and ubiquitinate proteins it normally wouldn't, referred to as "neosubstrates." jst.go.jpnih.govnih.gov This leads to the degradation of these neosubstrates, which are often transcription factors involved in cancer and other diseases. cellgs.comresearchgate.net This newfound understanding transformed thalidomide from a source of tragedy into a tool for therapeutic innovation, establishing its derivatives as highly effective ligands for recruiting the CRBN E3 ligase in TPD strategies like PROTACs. nih.govnih.gov

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Bifunctional Molecules

Key properties and functions of PEG linkers include:

Solubility and Permeability: PEG linkers are hydrophilic, which can significantly increase the water solubility of the entire PROTAC molecule. axispharm.comsinopeg.comprecisepeg.com This improved solubility enhances bioavailability and cell permeability, which is crucial for the molecule to reach its intracellular target. biochempeg.comjenkemusa.com

Length and Flexibility: The length and flexibility of the linker are critical for enabling the formation of a stable and effective ternary complex between the target protein and the E3 ligase. sinopeg.com PEG linkers offer flexibility and can be synthesized in various lengths to optimize the degradation efficiency for different target proteins. precisepeg.comjenkemusa.com

Synthetic Versatility: Bifunctional PEG linkers allow for the straightforward assembly of PROTACs, connecting the E3 ligase ligand to the target protein ligand through well-established chemical reactions. jenkemusa.com

Research Findings

This compound is a functionalized building block used in the development of PROTACs. Its structure incorporates the essential elements needed for this purpose: the CRBN-binding thalidomide moiety and a flexible, hydrophilic PEG linker with a terminal reactive group for conjugation.

Below is a table detailing the chemical properties of a representative Thalidomide-PEG3 compound.

PropertyValue
Product Name Thalidomide-5'-propargyl-PEG3-OH
Molecular Formula C22H24N2O8
Molecular Weight 444.44 g/mol
Function Degrader building block for targeted protein degradation

Data sourced from a representative Thalidomide-PEG3-linker compound for illustrative purposes. tenovapharma.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2O8

Molecular Weight

406.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C19H22N2O8/c22-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)21(18(13)25)15-3-4-16(23)20-17(15)24/h1-2,11,15,22H,3-10H2,(H,20,23,24)

InChI Key

SAABMASECGMOGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCO

Origin of Product

United States

Synthetic Methodologies for Thalidomide 5 O Peg3 Oh and Its Conjugates

Chemical Synthesis Pathways for Thalidomide-PEG Derivatives

The synthesis of thalidomide-PEG derivatives primarily begins with a functionalized thalidomide (B1683933) core. For "Thalidomide-5'-O-PEG3-OH", the key starting material is 5-hydroxythalidomide. This precursor allows for the attachment of the PEG linker at the 5-position of the phthalimide (B116566) ring, a common attachment point for linkers in PROTAC development.

The synthesis of 5-hydroxythalidomide itself is a known process. Thalidomide can be metabolized by human cytochrome P450 enzymes to form hydroxylated derivatives, including 5-hydroxythalidomide researchgate.netnih.gov. For laboratory synthesis, specific chemical routes are employed to introduce the hydroxyl group at the desired position on the phthalimide ring.

Once 5-hydroxythalidomide is obtained, the "this compound" is synthesized by attaching the triethylene glycol (PEG3) linker with a terminal hydroxyl group. This is typically achieved through an etherification reaction. Two common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide masterorganicchemistry.comwikipedia.orglibretexts.orgpearson.com. In this context, 5-hydroxythalidomide would first be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide would then react with a PEG3 derivative containing a good leaving group, such as a tosylate or a halide (e.g., chloro-PEG3-OH or bromo-PEG3-OH), via an SN2 reaction to form the desired ether linkage masterorganicchemistry.comwikipedia.orglibretexts.orgpearson.com.

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional group with inversion of configuration organic-chemistry.orgnih.gov. For the synthesis of "this compound", 5-hydroxythalidomide would be reacted with triethylene glycol in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) researchgate.netorganic-chemistry.orgnih.govepa.gov.

The choice between these methods depends on factors such as the availability of starting materials, desired reaction conditions, and scalability.

Functionalization Strategies for the 5'-O-PEG3-OH Moiety

The terminal hydroxyl group of the "this compound" serves as a crucial handle for attaching a ligand that binds to a target protein. To achieve this, the hydroxyl group is typically derivatized into a more reactive functional group.

Terminal Hydroxyl Group Derivatization Reactions

The conversion of the terminal hydroxyl group can be achieved through various standard organic transformations. The choice of reaction depends on the desired functional group for the subsequent conjugation step.

Reaction Type Reagents and Conditions Resulting Functional Group
Oxidation PCC, DCMAldehyde
Oxidation Jones reagent, TEMPO/bleachCarboxylic acid
Esterification Acyl chloride, pyridineEster
Etherification Alkyl halide, baseEther
Conversion to Halide SOCl₂, PBr₃Alkyl chloride, Alkyl bromide
Conversion to Azide (B81097) DPPA, base; or via tosylate/mesylate and NaN₃Azide
Conversion to Amine Via azide reduction (e.g., H₂, Pd/C) or Gabriel synthesisAmine
Activation for Urethane Formation IsocyanateUrethane

For instance, oxidation of the terminal hydroxyl group can yield an aldehyde for reductive amination or a carboxylic acid for amide bond formation. Alternatively, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile like an azide or an amine.

Orthogonal Coupling Chemistries for Ligand Conjugation

Once the terminal hydroxyl group of the PEG linker is functionalized, it can be coupled to a warhead (a ligand for the protein of interest) using a variety of robust and selective "click chemistry" reactions. These reactions are chosen for their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry used in PROTAC synthesis nih.gov. In this approach, if the thalidomide-PEG linker is functionalized with an azide, the warhead would be modified to contain a terminal alkyne. The two fragments are then joined in the presence of a copper(I) catalyst to form a stable triazole linkage. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative that does not require a cytotoxic copper catalyst.

Amide Bond Formation: This is another widely used conjugation strategy. If the thalidomide-PEG linker is functionalized with a terminal amine, it can be coupled to a warhead containing a carboxylic acid using standard peptide coupling reagents such as HATU, HOBt, or EDC. Conversely, a linker with a terminal carboxylic acid can be reacted with an amine-functionalized warhead broadpharm.combroadpharm.com.

Other Coupling Chemistries: Depending on the functional groups present on the linker and the warhead, other coupling reactions can be employed, such as:

Reductive amination: between an aldehyde on one component and an amine on the other.

Thiol-ene or thiol-maleimide Michael addition: for conjugating thiol-containing warheads.

Suzuki or Sonogashira cross-coupling reactions: for forming carbon-carbon bonds.

The choice of coupling chemistry is critical and is dictated by the chemical nature of the warhead and the need to preserve its binding affinity for the target protein.

Solid-Phase and Solution-Phase Synthesis Approaches for Thalidomide-Based PROTACs

The synthesis of thalidomide-based PROTACs, including those derived from "this compound", can be performed using either solid-phase or solution-phase chemistry.

Solid-Phase Synthesis: In this approach, the thalidomide-linker construct is attached to a solid support (resin) nih.govsemanticscholar.orgimtm.cznih.govdntb.gov.ua. The subsequent reaction steps, including the coupling of the warhead, are carried out on the resin-bound intermediate. Excess reagents and byproducts are easily removed by washing the resin. The final PROTAC is then cleaved from the solid support.

Advantages:

Simplified purification, as excess reagents and byproducts are washed away.

The ability to drive reactions to completion by using a large excess of reagents.

Amenability to automation and parallel synthesis for creating libraries of PROTACs with different linkers and warheads nih.govsemanticscholar.orgimtm.cznih.govdntb.gov.ua.

Disadvantages:

The need for specialized equipment and resins.

Challenges in monitoring reaction progress directly on the solid support.

Solution-Phase Synthesis: This traditional approach involves carrying out all reaction steps in a solvent. Intermediates are isolated and purified after each step, typically by chromatography.

Advantages:

Greater flexibility in reaction conditions (temperature, solvent, etc.).

Easier reaction monitoring using standard analytical techniques (TLC, NMR, LC-MS).

Generally more scalable for the production of larger quantities of the final compound.

Disadvantages:

Purification of intermediates can be time-consuming and challenging, often requiring column chromatography.

Can be less efficient for the rapid synthesis of multiple analogs.

The following table summarizes the key differences between the two approaches:

Feature Solid-Phase Synthesis Solution-Phase Synthesis
Purification Simple filtration and washingOften requires chromatography
Reaction Monitoring DifficultStraightforward (TLC, NMR, LC-MS)
Scalability Can be challenging for large scaleMore readily scalable
Throughput High (amenable to parallel synthesis)Lower
Reagent Use Often requires excess reagentsCan be more stoichiometric

Ultimately, the choice between solid-phase and solution-phase synthesis depends on the specific goals of the project, such as the number of compounds to be synthesized, the required scale, and the available resources. For the rapid generation of a library of PROTACs to explore structure-activity relationships, solid-phase synthesis is often preferred. For the large-scale synthesis of a specific, optimized PROTAC, solution-phase chemistry may be more suitable.

Molecular Recognition and Engagement of Cereblon Crbn by Thalidomide 5 O Peg3 Oh

Structural Basis of Thalidomide (B1683933) Interaction with the CRBN E3 Ubiquitin Ligase

The binding of thalidomide and its derivatives to CRBN is a well-characterized interaction at the atomic level. CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, possesses a specific thalidomide-binding domain (TBD). bohrium.comnih.gov The interaction is primarily mediated by the glutarimide (B196013) ring of the thalidomide molecule, which fits into a tri-tryptophan pocket within the TBD of CRBN. bohrium.comresearchgate.net This binding is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly higher binding affinity for CRBN compared to the (R)-enantiomer. bohrium.comresearchgate.net

Crystal structures of CRBN in complex with thalidomide reveal that the glutarimide moiety is essential for binding, while the phthalimide (B116566) ring is more solvent-exposed. researchgate.netnih.gov This solvent exposure of the phthalimide ring is what allows for the attachment of linkers, such as the PEG3-OH chain in Thalidomide-5'-O-PEG3-OH, to create bifunctional molecules like PROTACs without abolishing CRBN binding. nih.gov The key interactions involve hydrogen bonds and hydrophobic contacts between the glutarimide ring and the amino acid residues lining the binding pocket of CRBN. researchgate.net

Conformational Dynamics of the CRBN-Thalidomide-5'-O-PEG3-OH Complex

Upon binding of a thalidomide-based ligand, the CRBN protein undergoes a conformational change. nih.gov Studies on CRBN have shown that the apo (unbound) form of the protein exists in a more open conformation, and upon ligand binding, the TBD and the Lon-like domain rearrange to a more closed state. nih.gov This conformational shift is crucial for the subsequent recruitment of neosubstrates to the E3 ligase complex. nih.gov

While specific dynamic studies on the CRBN-Thalidomide-5'-O-PEG3-OH complex are not extensively available, the dynamics are expected to be largely dictated by the core thalidomide-CRBN interaction. The PEG3-OH linker introduces additional flexibility. This flexibility can be advantageous in the context of a PROTAC, allowing the tethered protein of interest to be optimally positioned for ubiquitination. The conformational dynamics of the CRBN-ligand complex are fundamental to its ability to act as a molecular glue, altering the protein interaction landscape of the cell. scispace.com

Biophysical Characterization of Binding Affinity and Specificity

The interaction between thalidomide derivatives and CRBN has been quantified using various biophysical techniques, providing insights into the affinity and specificity of this molecular recognition event.

In Vitro Binding Assays and Quantitative Analysis

In vitro binding assays have been instrumental in determining the binding affinity of thalidomide and its analogs to CRBN. Techniques such as competitive binding assays and isothermal titration calorimetry (ITC) have been employed to measure the dissociation constant (Kd) of this interaction. For thalidomide, the (S)-enantiomer demonstrates a significantly stronger binding affinity to CRBN than the (R)-enantiomer, with reported Kd values indicating an approximately 10-fold difference. bohrium.comresearchgate.net

While specific binding data for this compound is not widely published, the binding affinity is expected to be in a similar range to thalidomide itself, as the CRBN-binding glutarimide moiety remains unchanged. The addition of the PEG linker at the 5-position of the phthalimide ring is not expected to significantly disrupt the core interaction. A related metabolite, 5-hydroxythalidomide, has been shown to interact with CRBN and induce the degradation of specific neosubstrates, suggesting that modifications at this position are tolerated. nih.govnih.gov

Table 1: Comparative Binding Affinities of Thalidomide Enantiomers to CRBN

CompoundMethodBinding Affinity (Kd)Reference
(S)-ThalidomideITC~6-9 fold tighter than (R)-thalidomide bohrium.com
(R)-ThalidomideITC~10-fold weaker than (S)-thalidomide bohrium.com

This table presents generalized findings from the cited literature. Exact Kd values can vary based on experimental conditions.

Allosteric Modulation of CRBN Activity by this compound

The binding of this compound to CRBN is a classic example of allosteric modulation. The ligand binds to a site distinct from the active site involved in substrate ubiquitination, yet its binding profoundly alters the ligase's function. scispace.com By inducing a conformational change in CRBN, the thalidomide moiety creates a new binding surface that can recruit so-called "neosubstrates" – proteins that are not endogenous targets of CRBN. nih.govscispace.com

This allosteric modulation is the cornerstone of the therapeutic efficacy of IMiDs and the mechanism of action of CRBN-based PROTACs. The specific neosubstrate repertoire is dependent on the chemical structure of the CRBN ligand. nih.gov For instance, lenalidomide (B1683929), a thalidomide derivative, induces the degradation of casein kinase 1α (CK1α), an effect not observed with thalidomide itself. nih.gov This highlights the subtle yet critical role of the ligand's chemical structure in dictating the downstream biological consequences of CRBN engagement. The this compound molecule, by presenting the core thalidomide scaffold, is designed to hijack this allosteric mechanism to facilitate the degradation of a target protein tethered via the PEG linker.

Design Principles and Functional Role of Thalidomide 5 O Peg3 Oh in Proteolysis Targeting Chimeras Protacs

Architecture and Design Considerations for PROTACs Utilizing Thalidomide-5'-O-PEG3-OH

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered with three distinct components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound is a specialized building block that provides both the E3 ligase ligand and the linker component in a single, ready-to-use moiety.

In the architecture of a PROTAC synthesized from this building block, the thalidomide (B1683933) portion serves as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase. researchgate.netnih.gov CRBN is a widely utilized E3 ligase in PROTAC design due to the well-characterized binding of thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931). nih.govexplorationpub.comnih.gov The thalidomide moiety hijacks the CRBN complex, effectively reprogramming it to recognize the PROTAC's target protein as a substrate for ubiquitination. researchgate.netelifesciences.org

Impact of PEG3 Linker Length and Flexibility on Ternary Complex Formation

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's efficacy, directly influencing the formation and stability of the productive ternary complex. nih.gov The PEG3 linker in this compound consists of three ethylene (B1197577) glycol units. This specific length and composition have significant functional impacts.

Length: The length of the linker dictates the spatial distance and orientation between the recruited E3 ligase and the target protein. This geometry is crucial for positioning a lysine (B10760008) residue on the target's surface in proximity to the E2 ubiquitin-conjugating enzyme associated with the CRBN complex. Research has consistently shown that linker length must be empirically optimized for each target protein, as a linker that is too short may cause steric clashes preventing complex formation, while one that is too long may lead to unproductive binding modes and reduced efficiency due to high flexibility. nih.gov An 8-atom PEG linker was found to be optimal for homo-PROTACs targeting CRBN for degradation. nih.gov

Influence of Linker Chemistry on PROTAC Efficiency and Cooperativity

The chemical nature of the linker profoundly affects PROTAC performance, influencing both degradation efficiency and the biophysical phenomenon of cooperativity. The PEG chemistry of this compound contributes essential properties beyond simple spacing.

Table 1: Degradation Efficiency of a PROTAC with a Thalidomide-PEG3 Linker

PROTAC Name Target Protein E3 Ligase Ligand Linker DC₅₀ (MOLT-4 cells)
XZ739 BCL-XL Thalidomide -NH-C2-PEG3-OH 2.5 nM

Data sourced from a study on the BCL-XL degrader XZ739, which uses a structurally related thalidomide-PEG3 linker conjugate. medchemexpress.com

Cooperativity (α) is a measure of how the binding of the PROTAC to one protein influences its binding to the second protein. It is defined as the ratio of the binary dissociation constant to the ternary dissociation constant (α = K_D_binary / K_D_ternary). nih.govnih.gov A value of α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is energetically favored over the individual binary complexes. This is often the result of favorable new protein-protein interactions induced by the PROTAC. youtube.com High cooperativity is a hallmark of many successful PROTACs, as it leads to more stable ternary complexes, which in turn drives more efficient and sustained protein degradation, often allowing for potent degradation even if the initial ligand binding affinity is weak. nih.govnih.gov The flexible nature of the PEG3 linker allows the two proteins to find an optimal interface, potentially maximizing these favorable cooperative interactions. nih.gov

Conjugation Strategies for Diverse Target Protein Ligands via the 5'-O-PEG3-OH Handle

This compound is a functionalized building block designed for the modular synthesis of PROTACs. The terminal primary alcohol (-OH) group serves as a versatile chemical handle for attaching a wide variety of ligands that target different proteins of interest. tenovapharma.com

The synthesis of a final PROTAC molecule typically involves a conjugation reaction between the hydroxyl group of the linker and a complementary functional group on the warhead (the POI ligand). Common chemical strategies to achieve this include:

Etherification: The hydroxyl group can be deprotonated with a mild base and reacted with an alkyl halide on the POI ligand (Williamson ether synthesis) to form a stable ether linkage.

Esterification: The hydroxyl group can be reacted with a carboxylic acid on the POI ligand under standard esterification conditions (e.g., using DCC/DMAP or other coupling agents) to form an ester bond. While effective, ester bonds may be more susceptible to hydrolysis in vivo compared to ether linkages.

Activation and Displacement: The terminal -OH can be activated by converting it into a better leaving group, such as a tosylate or mesylate. This activated linker can then be reacted with a nucleophile (e.g., an amine or thiol) on the POI ligand in a nucleophilic substitution reaction.

This modular approach, where a pre-functionalized E3 ligase-linker conjugate can be readily attached to various warheads, greatly accelerates the discovery and optimization of new PROTACs. rsc.org It allows researchers to systematically explore how different target ligands pair with the CRBN E3 ligase using a consistent linker, enabling the rapid generation of PROTAC libraries to screen for potent and selective protein degraders.

Cellular and Subcellular Investigations of Thalidomide 5 O Peg3 Oh Derived Protacs

Induction of Targeted Protein Degradation via the Ubiquitin-Proteasome System

The fundamental mechanism of action for thalidomide-based PROTACs is the hijacking of the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL4^CRBN^ complex. nih.govsci-hub.se The thalidomide (B1683933) component of the PROTAC acts as a "molecular glue," binding to a hydrophobic pocket within CRBN, which serves as the substrate receptor for the ligase complex. nih.gov This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to a target protein, tethered by the PROTAC's other end. nih.govresearchgate.net This induced proximity results in the formation of a ternary complex (E3 ligase-PROTAC-target protein). nih.gov

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. youtube.com The assembly of a polyubiquitin (B1169507) chain, typically linked via lysine 48 (K48), acts as a recognition signal for the 26S proteasome. youtube.comnih.gov The proteasome, a large protein complex responsible for cellular protein degradation, then recognizes, unfolds, and degrades the polyubiquitinated target protein into small peptides. youtube.com A key feature of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govrndsystems.com

The binding of a thalidomide derivative to CRBN creates a neomorphic protein surface that recognizes and recruits proteins not normally targeted by CRBN, known as neosubstrates. biorxiv.org Different thalidomide analogs exhibit distinct neosubstrate profiles. For instance, lenalidomide (B1683929) and pomalidomide (B1683931) are known to potently induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to their therapeutic effects in multiple myeloma. researchgate.netbiorxiv.org In contrast, the parent compound thalidomide is a weaker degrader of IKZF1/3 but can target other proteins, such as SALL4, whose degradation is linked to thalidomide's teratogenic effects. researchgate.netfrontiersin.org

The chemical structure of the thalidomide analog plays a crucial role in determining this selectivity. Subtle modifications to the glutarimide (B196013) or phthalimide (B116566) rings can significantly alter the shape of the binding surface presented by the CRBN-ligand complex, thus changing its affinity for different neosubstrates. nih.gov In the context of a PROTAC derived from Thalidomide-5'-O-PEG3-OH, while the primary target is determined by the conjugated warhead, the thalidomide moiety retains its intrinsic ability to recruit its own set of neosubstrates, a factor that must be considered in drug design. nih.gov

Table 1: Neosubstrate Degradation Profiles of Selected Thalidomide Analogs

Analog Key Neosubstrates Degraded Associated Biological Effect
Thalidomide SALL4, p63, PLZF nih.govnih.govnih.gov Teratogenicity nih.govnih.govnih.gov
Lenalidomide IKZF1, IKZF3, Casein Kinase 1α (CK1α) nih.govresearchgate.netbohrium.com Anti-myeloma, Treatment of 5q-MDS researchgate.net
Pomalidomide IKZF1, IKZF3 (most potent), ZNF692 sci-hub.senih.gov Anti-myeloma nih.gov

| CC-885 | GSPT1, IKZF1, IKZF3 nih.gov | Cytotoxicity nih.gov |

The speed and efficiency of target protein degradation are critical determinants of a PROTAC's biological activity. These kinetics are influenced by several factors, including the rate of ternary complex formation, the efficiency of the ubiquitination process, and subsequent proteasomal degradation. sci-hub.se Studies comparing different thalidomide analogs have revealed significant variations in degradation kinetics for the same substrate. sci-hub.se

For example, pomalidomide degrades its targets with remarkable speed; ZNF692 reaches maximal degradation within two hours. sci-hub.se In contrast, thalidomide is a much slower degrader for most substrates compared to lenalidomide or pomalidomide. sci-hub.se However, thalidomide degrades the neosubstrate ZFP91 more rapidly and to a greater extent than the more clinically potent lenalidomide, highlighting the complex interplay between ligand structure and substrate identity. sci-hub.se The ubiquitination of CRBN itself is also a regulatory factor. Thalidomide and its analogs have been shown to inhibit the K48-linked polyubiquitination of CRBN, which stabilizes CRBN protein levels and may enhance its ligase function, thereby boosting the degradation of its targets. nih.gov

Table 2: Comparative Degradation Kinetics for Selected CRBN Neosubstrates

Substrate Drug Time to Max Degradation (Approx.)
IKZF3 Pomalidomide ~4 hours
ZNF692 Pomalidomide ~2 hours
ZFP91 Thalidomide Faster than Lenalidomide
GSPT1 CC-885 ~4-6 hours

Data derived from kinetic studies on thalidomide analogs. sci-hub.se

Quantitative Analysis of Protein Abundance in Cellular Models

To rigorously assess the efficacy of PROTACs, quantitative analysis of target protein levels in cellular models is essential. Targeted mass spectrometry is a powerful technique used for this purpose, allowing for the precise measurement of changes in protein abundance following treatment. sci-hub.se This method can determine key parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

A quantitative, targeted mass spectrometry assay was developed to compare the activity of thalidomide and four of its analogs across different cell lines. sci-hub.se This approach provided detailed insights into cell-type specificity and the relative potency of each compound against a panel of neosubstrates. The resulting EC₅₀ values (the concentration of a drug that gives half-maximal response) for protein degradation confirmed the superior potency of analogs like lenalidomide and pomalidomide over thalidomide for degrading substrates like IKZF1 and IKZF3. sci-hub.se Such quantitative data is invaluable for establishing structure-activity relationships and optimizing the design of PROTACs.

Table 3: Half-Maximal Degradation Concentrations (EC₅₀) for Selected Drug-Protein Pairs

Protein Substrate Drug EC₅₀ (nM) in MM.1S cells
IKZF1 Lenalidomide 26
IKZF1 Pomalidomide 2.5
IKZF3 Lenalidomide 12
IKZF3 Pomalidomide 1.6
CK1α Lenalidomide 120

Data represents the mean EC₅₀ value calculated from logistic regression of quantitative mass spectrometry results. sci-hub.se

Mechanistic Studies of Degron Formation and Proteasomal Recruitment

The recruitment of a neosubstrate by the CRBN-ligand complex depends on the formation of a specific structural interface. The thalidomide derivative binds within the TBD (thalidomide-binding domain) of CRBN, a pocket characterized by three tryptophan residues. nih.gov This binding does not simply block an existing interaction site but rather creates a new composite surface. This new surface then recognizes a structural motif, or "degron," on the neosubstrate. nih.govbohrium.com

For many of the zinc finger (ZF) transcription factors degraded by immunomodulatory drugs (IMiDs), the degron consists of a specific β-hairpin motif containing a critical glycine (B1666218) residue. bohrium.com The IMiD essentially acts as a molecular glue, stabilizing the interaction between CRBN and this degron. Structural studies of the CRBN-lenalidomide-IKZF1 complex have detailed how the drug fits between the two proteins, creating a hotspot for their interaction. bohrium.com This ternary complex is then presented to the broader CRL4 E3 ligase machinery, which leads to polyubiquitination and subsequent recognition and degradation by the proteasome. youtube.com

Uncovering Novel CRBN Neosubstrates Induced by Thalidomide Derivatives

The landscape of proteins that can be targeted for degradation by thalidomide derivatives extends beyond the well-characterized examples like IKZF1/3 and SALL4. Identifying this broader set of neosubstrates is crucial for understanding the full range of biological effects and potential off-targets of thalidomide-based PROTACs. High-throughput screening methods, particularly those based on proteomics, have been employed to systematically map the CRBN neosubstrate landscape. biorxiv.org

In one such study, a library of CRBN-based molecular glue degraders was screened against cell lines, and changes in the proteome were monitored using mass spectrometry. biorxiv.org This ubiquitinomics-based approach identified numerous novel neosubstrate candidates. For example, in Huh-7 cells, 32 compounds were found to downregulate at least one protein, leading to a preliminary list of 84 new candidates. Further validation confirmed 16 of these as bona fide novel neosubstrates, including Vinculin (VCL), ZBTB21, and CSNK1E. biorxiv.org These discoveries expand the known repertoire of proteins that can be targeted via CRBN and provide a valuable dataset for assessing the selectivity of new PROTACs.

Table 4: Examples of Novel CRBN Neosubstrates Identified via Proteomics

Novel Neosubstrate Candidate Identification Method
Vinculin (VCL) Ubiquitinomics-based validation in NB-4 cells
ZBTB21 Proteomics screening in Huh-7 cells
CSNK1E Proteomics screening in Huh-7 cells
ZNF316 Proteomics screening in Huh-7 cells
CUL4A Proteomics screening in Huh-7 cells
G3BP2 Proteomics screening in Huh-7 cells

These proteins were identified as being downregulated by at least one molecular glue degrader in high-throughput screens. biorxiv.org

Pharmacological Characterization and Research Applications in Preclinical Models

In Vitro Cellular Phenotypic Responses to Targeted Protein Degradation

There is no published research detailing the in vitro cellular responses to treatment with Thalidomide-5'-O-PEG3-OH. As this compound is a precursor for PROTACs, its direct effects on cells are not its primary intended function and have not been reported.

Cell Cycle Progression and Apoptosis Induction Studies

No studies have been found that investigate the impact of this compound on cell cycle progression or its ability to induce apoptosis.

Modulation of Protein-Protein Interactions and Signaling Pathways

Information regarding the modulation of specific protein-protein interactions or signaling pathways by this compound is not available.

Effects on Cellular Processes such as Immunomodulation and Angiogenesis

While the parent compound, thalidomide (B1683933), has well-documented immunomodulatory and anti-angiogenic properties, there are no specific studies that have evaluated these effects for the this compound derivative.

In Vivo Preclinical Model Systems for Mechanistic Evaluation

There is a lack of published in vivo studies utilizing this compound in any preclinical model system.

Zebrafish and Chicken Embryo Models for Developmental Studies

No developmental studies using zebrafish or chicken embryo models to assess the effects of this compound have been reported in the scientific literature.

Assessment of Compound Activity in Genetically Engineered Research Models

There are no available reports on the assessment of this compound activity in any genetically engineered research models.

Advanced Research and Future Directions in Thalidomide 5 O Peg3 Oh Chemistry

Development of Next-Generation PROTAC Architectures

The evolution of PROTACs has moved beyond simple linear structures, with significant research focused on developing more sophisticated architectures to enhance potency, selectivity, and drug-like properties. Thalidomide-5'-O-PEG3-OH is an integral component in the assembly of these next-generation degraders.

The linker component, such as the PEG3 chain in this compound, is a critical determinant of a PROTAC's efficacy. explorationpub.comnih.gov Its length, composition, and attachment points play a crucial role in the stability and efficiency of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. explorationpub.comnih.gov Research has shown that even minor modifications to the linker can dramatically impact degradation potency. For instance, studies on homo-PROTACs designed to degrade CRBN found that a short, 8-atom PEG linker was optimal. explorationpub.com Conversely, for other targets like estrogen receptor alpha (ERα), a longer 16-atom PEG linker was significantly more potent than a 12-atom version, despite similar binding affinities. explorationpub.com This highlights the necessity of fine-tuning the linker for each specific target.

Next-generation designs are exploring innovative linker strategies:

Macrocyclic PROTACs: By cyclizing the linker, researchers can create more rigid structures. This pre-organization of the molecule can reduce the entropic penalty of forming the ternary complex, leading to enhanced selectivity and cellular activity, sometimes even compensating for a loss in binding affinity. explorationpub.comnih.gov

Functional Linkers: The field is shifting from simple alkyl and PEG chains to more advanced linkers that contribute to the molecule's activity. nih.gov This includes photo-switchable linkers containing motifs like azobenzene, which allow for spatiotemporal control of protein degradation using light. nih.govmdpi.com

Branched Architectures: Multi-branched CRBN ligands have been developed to achieve higher binding affinity, which may translate to increased cellular potency for the resulting PROTACs or molecular glues. nih.gov

The this compound building block, with its defined PEG linker, provides a standardized starting point for incorporation into these advanced designs, allowing researchers to systematically explore how these novel architectures influence degradation outcomes.

Table 1: Comparison of PROTAC Linker Properties

Linker Type Key Characteristics Impact on PROTAC Function
Polyethylene (B3416737) Glycol (PEG) Hydrophilic, flexible, variable lengths. jenkemusa.com Improves solubility and cell permeability; length is critical for ternary complex geometry and degradation efficiency. jenkemusa.comexplorationpub.com
Alkyl Chains Hydrophobic, flexible. Commonly used for initial optimization of linker length; can impact overall solubility. nih.gov
Rigid/Cyclic Linkers Conformationally constrained. Pre-organizes the molecule, potentially increasing selectivity and potency by reducing the entropic cost of binding. nih.gov
Photo-switchable Linkers Contains light-sensitive groups (e.g., azobenzene). mdpi.com Allows for external control (activation/deactivation) of protein degradation with specific wavelengths of light. nih.govmdpi.com

Integration with Complementary Chemical Biology Tools (e.g., Chemoproteomics)

To fully understand the biological impact of PROTACs derived from this compound, their integration with advanced chemical biology tools is essential. These methods allow for the precise interrogation of molecular interactions and downstream cellular consequences. acs.org

Chemoproteomics has become a cornerstone for validating PROTAC efficacy and specificity. Quantitative proteomics can confirm the dose-dependent degradation of the intended target protein and simultaneously reveal any unintended "off-target" degradation of other proteins. nih.gov This is particularly important for CRBN-based PROTACs, as the thalidomide (B1683933) moiety itself can induce degradation of endogenous CRBN neosubstrates like GSPT1. nih.govannualreviews.org By analyzing the entire proteome, researchers can ensure that a novel PROTAC is selective for its intended target.

Other key chemical biology approaches include:

Photoaffinity Labeling: This technique helps map the binding site of a ligand on its target protein. acs.org By modifying a PROTAC with a photoreactive group, researchers can covalently link the degrader to CRBN or the target protein upon UV irradiation, enabling precise identification of binding interfaces and structural analysis of the ternary complex.

Bioorthogonal Chemistry: This involves using chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov For example, the terminal hydroxyl group of this compound can be functionalized with an azide (B81097) or alkyne. This allows for the use of "click chemistry" to attach fluorescent probes or other tags inside a cell, a strategy used in the development of in-cell click-formed proteolysis targeting chimeras (CLIPTACs). nih.govnih.gov

Affinity-based protein profiling: Affinity beads functionalized with thalidomide were instrumental in the original discovery of CRBN as its primary target. nih.gov This same principle can be applied to new PROTACs to identify their interaction partners within the complex cellular environment.

These tools provide a mechanistic understanding of how a PROTAC functions, validating its target engagement and revealing the broader cellular response to the degradation of a specific protein. acs.org

Exploration of Stereochemical Influences on CRBN Binding and Degradation

The thalidomide molecule is chiral, existing as two non-superimposable mirror-image enantiomers, (R)-thalidomide and (S)-thalidomide. oregonstate.edunih.gov This stereochemistry is of paramount importance for its biological activity, a principle that extends directly to any PROTAC, such as one synthesized from this compound.

Structural and biochemical studies have unequivocally demonstrated that the binding of thalidomide to CRBN is stereospecific. The glutarimide (B196013) ring of the ligand fits into a "tri-tryptophan pocket" in the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net The (S)-enantiomer binds to CRBN with approximately 10-fold greater affinity than the (R)-enantiomer. researchgate.netnih.gov This stronger interaction is attributed to a more favorable, relaxed conformation of the glutarimide ring of the (S)-isomer when bound in the pocket. nih.gov

This stereospecificity has profound functional consequences:

CRBN-dependent effects , including the recruitment of neosubstrates for degradation and the associated therapeutic and teratogenic activities, are primarily mediated by the (S)-enantiomer. researchgate.netnih.gov

The teratogenic effects of thalidomide, linked to the degradation of the transcription factor SALL4 in sensitive species, are driven by the (S)-isomer. oregonstate.edutoxys.com

While the (R)-isomer binds weakly, it can still contribute to the degradation of certain targets, though to a much lesser extent. researchgate.net

Therefore, for a PROTAC constructed from this compound to be effective, it is critical to control the stereochemistry of the thalidomide core. The synthesis must be designed to produce the pure (S)-enantiomer to ensure potent and efficient recruitment of CRBN and subsequent degradation of the target protein. Under biological conditions, the enantiomers can interconvert, but starting with the more active (S)-isomer is a key principle in rational degrader design. acs.org

Table 2: Influence of Thalidomide Stereochemistry on CRBN Interaction

Enantiomer Relative Binding Affinity to CRBN Biological Consequence
(S)-Thalidomide ~10-fold stronger than (R)-enantiomer. nih.gov Primarily responsible for CRBN-mediated protein degradation and biological effects. researchgate.net
(R)-Thalidomide Weakly engages CRBN. researchgate.net Contributes minimally to CRBN-dependent degradation; historically considered the therapeutically active form for sedation. oregonstate.edu

Computational and Structural Biology Approaches for Rational Design

The empirical, trial-and-error approach to PROTAC design is gradually being replaced by rational design strategies powered by computational modeling and high-resolution structural biology. nih.govnih.gov These methods are indispensable for optimizing PROTACs that incorporate building blocks like this compound.

Structural Biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided atomic-level snapshots of the ternary complexes formed by a PROTAC, a target protein, and an E3 ligase. nih.govnih.gov These structures are invaluable because they:

Reveal the specific protein-protein and protein-ligand interactions that stabilize the ternary complex. nih.gov

Detail the orientation and conformation of the linker, showing how it bridges the two proteins. nih.gov

Allow for the rational design of mutations to validate key interactions or to engineer improved PROTACs.

For example, the first crystal structure of a PROTAC (MZ1) in a ternary complex with its target (BRD4) and the VHL E3 ligase enabled the rational design of a more selective degrader. nih.gov Similarly, crystal structures of CRBN bound to thalidomide derivatives have elucidated the key hydrogen bonds and hydrophobic interactions governing ligand recognition. nih.govnih.govnih.gov

Computational Approaches complement structural data by modeling the dynamic nature of these complexes. Molecular dynamics (MD) simulations can:

Predict the most stable conformations of the ternary complex. nih.gov

Assess the impact of different linker lengths and compositions on complex stability.

Help rationalize why certain PROTACs are effective while others are not, guiding the synthesis of more potent molecules. nih.gov

For a PROTAC utilizing this compound, these computational and structural methods would be applied to model the complete degrader in complex with CRBN and the desired target protein. This would allow for the optimization of the warhead and any modifications to the linker to achieve the ideal spatial arrangement for efficient ubiquitin transfer and subsequent protein degradation. nih.govannualreviews.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Thalidomide-5'-O-PEG3-OH, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling thalidomide derivatives with PEG3-OH via amide or ester linkages. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products. For purity validation, use reverse-phase HPLC with UV detection (λ = 220–280 nm) and compare retention times against standards. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight integrity. Evidence from related compounds (e.g., Thalidomide-O-PEG3-amine hydrochloride) suggests starting material ratios of 1:1.2 (thalidomide:PEG linker) yield >90% conversion .

Q. How does PEGylation influence the solubility and stability of this compound in aqueous buffers?

  • Methodology : Assess solubility via saturation shake-flask method in PBS (pH 7.4) or cell culture media (e.g., DMEM). Stability studies should include accelerated degradation tests (40°C/75% RH for 30 days) and monitor hydrolysis by HPLC. PEGylation increases aqueous solubility by ~10–20× compared to non-PEGylated thalidomide derivatives, as shown in analogs like Thalidomide-O-PEG3-amine hydrochloride .

Q. What in vitro assays are recommended to evaluate the cereblon-binding affinity of this compound?

  • Methodology : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with recombinant cereblon protein. For FP, label this compound with a fluorophore (e.g., FITC) and measure competitive binding against unlabeled ligands. SPR assays require immobilizing cereblon on a sensor chip and measuring real-time binding kinetics (KD values typically <1 µM for active derivatives) .

Advanced Research Questions

Q. How can this compound be integrated into PROTACs for targeted protein degradation?

  • Methodology : Design PROTACs by conjugating this compound (as the cereblon ligand) to a target protein binder (e.g., kinase inhibitor) via a flexible linker. Validate ternary complex formation using co-immunoprecipitation (Co-IP) and Western blotting. Optimize linker length (PEG3 is optimal for steric flexibility) to balance proteasome recruitment and target engagement. In vitro degradation assays (e.g., in MM.1S myeloma cells) should confirm DC50 values <100 nM .

Q. What strategies resolve discrepancies between in vitro cereblon binding and in vivo efficacy of this compound derivatives?

  • Methodology : Pharmacokinetic (PK) profiling (e.g., plasma half-life, tissue distribution) using LC-MS/MS can identify bioavailability limitations. Compare metabolic stability in liver microsomes (e.g., human CYP3A4-mediated hydroxylation, as shown for thalidomide analogs ). If in vitro binding is strong but in vivo activity is poor, consider PEG chain length adjustments to reduce renal clearance .

Q. How do structural modifications (e.g., PEG3-OH vs. PEG5-COOH) affect the toxicity profile of thalidomide derivatives?

  • Methodology : Conduct comparative toxicity studies in zebrafish embryos or rodent models. Assess developmental toxicity via the Frog Embryo Teratogenesis Assay (FETAX) and compare IC50 values. PEG3-OH derivatives show reduced neurotoxicity compared to non-PEGylated thalidomide, as PEGylation limits blood-brain barrier penetration .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on this compound’s anti-angiogenic activity across cell lines?

  • Methodology : Standardize assay conditions (e.g., endothelial cell type, serum concentration). Use siRNA knockdown to confirm cereblon-dependent mechanisms. For example, HUVEC cells may show IC50 = 5 µM in Matrigel tube formation assays, while discrepancies in other lines (e.g., HMEC-1) may reflect differential VEGFA expression. Validate via RNA-seq or multiplex ELISA .

Q. What statistical approaches are appropriate for dose-response studies of this compound in xenograft models?

  • Methodology : Use nonlinear regression (four-parameter logistic model) to calculate EC50. Account for inter-animal variability via mixed-effects modeling. Kaplan-Meier survival analysis with log-rank tests is recommended for tumor growth inhibition studies. Ensure n ≥ 8 per group to achieve power >80% .

Safety and Regulatory Considerations

Q. What GLP-compliant assays are required for preclinical safety assessment of this compound?

  • Methodology : Follow ICH S5(R3) guidelines:

  • Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation.
  • Developmental Toxicity : Zebrafish embryo assay (LC50/EC50) or rodent teratogenicity studies.
  • Hematotoxicity : Complete blood count (CBC) and bone marrow smears in repeat-dose rodent studies.
    PEGylated derivatives exhibit lower acute toxicity (oral LD50 >2000 mg/kg in rats) compared to non-PEGylated analogs .

Experimental Design Tables

Parameter Recommended Protocol Reference
HPLC Purity ValidationC18 column, ACN:H2O (0.1% TFA) gradient, 1 mL/min
Cereblon Binding (SPR)Immobilization pH 5.0, 25°C, KD <1 µM
PROTAC Degradation (DC50)MM.1S cells, 72h treatment, Western blot

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.